ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine
Description
Properties
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-7-4-6-5-10(2)9-8-6/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLVREZTZUWBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
It’s worth noting that similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, have been found to stabilize cu(i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, affecting various biochemical pathways.
Biological Activity
Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine is a nitrogen-containing heterocyclic compound notable for its unique structural features, particularly the presence of a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties.
Structural Characteristics
The compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Ethyl Amine Group : Enhances its solubility and biological interactions.
These structural elements contribute to the compound's ability to interact with various biological systems, making it a subject of interest in pharmacological studies.
Antimicrobial and Antifungal Properties
Research indicates that triazole derivatives often exhibit significant antimicrobial and antifungal activities. This compound is no exception:
- Mechanism of Action : The triazole ring can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus demonstrating antifungal activity against various pathogens.
Anticancer Potential
Studies have shown that compounds containing the triazole structure can inhibit tumor growth by interfering with cellular processes:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to prevent microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. For instance, derivatives of triazoles have demonstrated IC50 values in the nanomolar range against breast cancer cells (e.g., MCF-7) due to their ability to disrupt microtubule dynamics .
Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves click chemistry methods that enable efficient formation of the triazole ring. SAR studies have indicated that modifications to the triazole moiety can significantly impact biological activity. For example:
- Modification Impact : Changes in substituents on the triazole ring were found to enhance binding affinity for specific biological targets, thereby improving efficacy against cancer cell lines .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Cell Viability Reduction : Significant decreases in viability of cancer cell lines were observed at varying concentrations.
Molecular Mechanisms
The compound's biological activity can be attributed to its interaction with various cellular targets:
Scientific Research Applications
Anticancer Activity
The compound's triazole moiety is associated with significant biological activities, including anticancer properties. Research indicates that ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the triazole ring can enhance binding affinity to specific cancer targets, improving efficacy against cells such as HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 56.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 48.7 | Inhibition of tumor growth signaling pathways |
| MOLT-3 | 62.0 | Modulation of metabolic processes |
Antimicrobial Properties
This compound also exhibits antimicrobial activity. The triazole structure enhances its interaction with biological systems, allowing it to inhibit the growth of various bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically employs click chemistry methods, which facilitate the efficient formation of the triazole ring. SAR studies reveal that alterations in substituents on the triazole ring can significantly impact biological activity. For example:
Modification Impact : Changes in substituents can enhance binding affinity for specific biological targets, thereby improving efficacy against cancer cell lines .
Interaction with Cellular Targets
The biological activity of this compound can be attributed to its interactions with various cellular targets. It may act as an inhibitor or activator depending on the biochemical pathway involved:
- Inhibition of Enzymes : The compound may inhibit enzymes related to tumor growth.
- Modulation of Signaling Pathways : It can influence pathways involved in inflammation and metabolism .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in different contexts:
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of triazole-cored compounds reported that derivatives similar to this compound displayed promising anticancer activity against multiple cell lines. The research highlighted structure–activity relationships that led to improved cytotoxicity profiles compared to existing anticancer agents .
Case Study 2: Antimicrobial Applications
Another investigation explored the antimicrobial properties of triazole-containing compounds similar to this compound. The results indicated significant inhibition of bacterial growth and suggested potential applications in treating infections resistant to conventional antibiotics .
Comparison with Similar Compounds
Structural Analogues with Alkyl/Aryl Substituents
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine
- Molecular Formula : C₆H₁₀N₄ ().
- Key Differences : The ethyl group in the target compound is replaced by a methyl group on the amine. This reduces steric bulk and slightly lowers hydrophobicity.
- Implications : The smaller methyl group may enhance solubility but reduce lipophilicity compared to the ethyl analogue.
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h)
- Molecular Formula : C₁₂H₁₅N₃ ().
- Key Differences : A phenyl group replaces the methyl group on the triazole, and the amine is dimethylated.
- NMR data (δ 3.71 ppm for CH₂NMe₂) confirm distinct electronic environments compared to the target compound .
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine
- Molecular Formula : C₁₀H₁₂N₄ ().
- Key Differences : A 4-methylphenyl group replaces the methyl group on the triazole.
- Implications : The bulky aryl substituent reduces solubility but improves stability in hydrophobic environments.
Polytriazole Ligands for Catalysis
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
- Structure : Three triazole-benzyl arms attached to a central amine ().
- Key Differences : The tris-triazole structure provides strong Cu(I) chelation, making TBTA superior in stabilizing copper catalysts for CuAAC reactions.
- Implications: this compound, being monodentate, lacks the multivalent coordination required for efficient catalysis .
BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid)
- Structure : Features tert-butyl groups and a carboxylic acid for solubility ().
- Key Differences : The tert-butyl groups enhance steric protection of Cu(I), while the carboxylate improves water solubility.
- Implications : The target compound’s smaller alkyl groups limit its ability to stabilize Cu(I) in aqueous media .
Physicochemical and Functional Properties
Key Observations :
- Solubility : Smaller alkyl groups (methyl, ethyl) improve aqueous solubility compared to aryl or benzyl substituents.
- Coordination Capacity: Monotriazole amines (e.g., target compound) are weaker ligands than polytriazole derivatives like TBTA.
- Synthetic Flexibility : Ethyl and methyl groups allow easier functionalization than bulky tert-butyl or phenyl groups.
Preparation Methods
Modular Synthesis via Azide–Alkyne Cycloaddition (Based on RSC Supplementary Information)
Step 1: Preparation of Azide Precursor
An azide bearing a protected or free amine group (e.g., azidomethylamine derivatives) is synthesized or purchased.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
The azide is reacted with an alkyne such as propargyl ethylamine or a suitable alkyne derivative to form the 1,2,3-triazole ring with regioselectivity at the 4-position.
Step 3: Methylation
The nitrogen at position 1 of the triazole is methylated using methyl iodide or methyl sulfate under basic conditions to yield the 1-methyl-1H-1,2,3-triazole.
Step 4: Deprotection and Purification
If protecting groups were used on the amine, they are removed under mild conditions, and the product is purified by chromatography.
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- Dry glassware and inert atmosphere (argon) are used.
- Solvents such as tetrahydrofuran (THF), dichloromethane, or ethanol are common.
- Catalysts include Cu(I) salts such as copper(I) iodide or copper sulfate with reducing agents.
- Reaction temperatures range from room temperature to reflux depending on substrates.
-
- 1H and 13C NMR spectroscopy confirm structure.
- Mass spectrometry (HRMS, ESI+) confirms molecular weight.
- TLC and chromatography monitor reaction and purify product.
Alternative Preparation via Lithiation and Functionalization (Adapted from Patent CN113651762A)
Though this patent focuses on 1,2,4-triazole derivatives, the lithiation and electrophilic substitution steps can be adapted for 1,2,3-triazoles:
Step 1: Methylation of 1H-1,2,3-triazole
React 1H-1,2,3-triazole with methylating agents (e.g., chloromethane) in the presence of a base like potassium hydroxide and ethanol under reflux to obtain 1-methyl-1H-1,2,3-triazole.
Step 2: Lithiation at the 4-position
Dissolve 1-methyl-1H-1,2,3-triazole in THF, cool, and add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) to lithiate at the 4-position.
Step 3: Electrophilic Substitution
Introduce an electrophile such as formaldehyde or ethylene oxide to install the hydroxymethyl or hydroxyethyl group at the 4-position.
Step 4: Amination
Convert the hydroxyl group to an amine via substitution (e.g., using ammonia or ethylamine) or perform reductive amination to yield the ethylamine substituent.
Step 5: Purification
Use chromatographic techniques and crystallization to purify the final product.
Research Findings and Notes
The azide-alkyne cycloaddition method is highly modular and allows for diverse substituents, making it suitable for synthesizing this compound with high regioselectivity and yield.
Lithiation-based methods provide site-selective functionalization but require stringent low-temperature control and handling of strong bases, which may limit scalability.
Methylation of the triazole nitrogen is a critical step that must be carefully controlled to avoid overalkylation or side reactions.
Purity and structural confirmation rely heavily on NMR and mass spectrometry, with 1H NMR peaks for the triazole ring typically appearing downfield (7-9 ppm), and methyl/ethyl substituents showing characteristic chemical shifts.
Q & A
Q. What are the standard synthetic routes for ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Key steps include:
- Reacting a terminal alkyne with an azide precursor under Cu(I) catalysis.
- Optimizing regioselectivity using ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to stabilize Cu(I) and prevent oxidation .
- Solvent selection (e.g., DMF or acetonitrile) and temperature control to maximize yield and purity .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions on the triazole ring and ethyl/methyl groups .
- X-ray Crystallography: Single-crystal studies (using SHELX software ) reveal intramolecular hydrogen bonds and supramolecular packing, critical for understanding reactivity .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Q. What are the common chemical reactions involving this compound?
- Substitution Reactions: The amine group participates in nucleophilic substitutions with halides or carbonyl compounds under basic conditions .
- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu) in catalytic systems, leveraging its triazole nitrogen atoms .
Advanced Research Questions
Q. How do copper-based ligands influence the efficiency of azide-alkyne cycloaddition for this compound?
Ligands like TBTA enhance Cu(I) stability, reducing oxidation and disproportionation. This accelerates reaction rates and improves regioselectivity by:
- Chelating Cu(I) to form a catalytically active complex.
- Shielding Cu(I) from reactive oxygen species, prolonging catalyst lifetime . Comparative studies show ligands like DTEA can outperform TBTA in non-chelating azide systems .
Q. How can researchers resolve contradictions between spectroscopic data and computational models?
- Cross-Validation: Combine experimental X-ray data with Density Functional Theory (DFT) calculations to validate bond lengths, angles, and electron density distributions .
- Mulliken Population Analysis: Maps atomic charges to identify discrepancies in predicted vs. observed reactivity .
Q. What methodologies optimize reaction conditions for high-yield synthesis?
- Design of Experiments (DoE): Systematically vary solvent polarity, temperature, and catalyst/ligand ratios to identify optimal conditions .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from hours to minutes) while maintaining yield .
- Continuous Flow Reactors: Enhance scalability and purity in multi-step syntheses .
Q. How can computational chemistry predict the compound’s reactivity and stability?
- DFT/B3LYP Calculations: Simulate HOMO-LUMO gaps to predict electron transfer behavior and nucleophilic/electrophilic sites .
- Electrostatic Potential (ESP) Mapping: Visualizes charge distribution to identify regions prone to hydrogen bonding or electrophilic attack .
Q. What strategies are used to study the compound’s biological interactions?
- Enzyme Inhibition Assays: Test activity against fungal enzymes (e.g., cytochrome P450) using kinetic assays .
- Molecular Docking: Predict binding affinities to biological targets (e.g., cancer cell receptors) via software like AutoDock .
- Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics with proteins or DNA .
Data Contradiction and Analysis
Q. How should researchers address conflicting results in biological activity studies?
- Dose-Response Curves: Replicate assays across multiple concentrations to confirm dose-dependent effects .
- Structural Analog Comparison: Compare results with analogs (e.g., ethyl vs. methyl substituents) to isolate substituent-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
